1,2,3,4-Tetrahydroquinoline

Catalog No.
S587347
CAS No.
635-46-1
M.F
C9H11N
M. Wt
133.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4-Tetrahydroquinoline

CAS Number

635-46-1

Product Name

1,2,3,4-Tetrahydroquinoline

IUPAC Name

1,2,3,4-tetrahydroquinoline

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

InChI

InChI=1S/C9H11N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-2,4,6,10H,3,5,7H2

InChI Key

LBUJPTNKIBCYBY-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2NC1

Synonyms

1,2,3,4-Hydroquinoline; 3,4-Dihydro-2H-quinoline; Kusol; NSC 15311; THQ

Canonical SMILES

C1CC2=CC=CC=C2NC1

The exact mass of the compound 1,2,3,4-Tetrahydroquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15311. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. It belongs to the ontological category of quinolines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2,3,4-Tetrahydroquinoline (CAS: 635-46-1) is a bicyclic secondary amine consisting of a benzene ring fused to a partially saturated piperidine ring. In industrial and laboratory procurement, it is primarily valued for its moderate basicity (pKa ~5.1), its highly specific nucleophilic reactivity, and its established role as a hydrogen-rich donor in Liquid Organic Hydrogen Carrier (LOHC) systems . Unlike fully aromatic or fully saturated analogs, the partial saturation of 1,2,3,4-tetrahydroquinoline provides a unique balance of secondary amine functionality and aromatic ring stability, making it an indispensable precursor for synthesizing specialized antioxidants, agrochemicals, and pharmaceutical scaffolds [1].

Research Fit

Selective N-heterocyclic hydrogenation intermediate

Medicinal chemistry scaffold for PDE4 and cell-based studies

Hydrogen-donor additive for thermal stability research

Generic substitution of 1,2,3,4-tetrahydroquinoline with closely related nitrogen heterocycles fails due to stark differences in electronic distribution and reactivity. Replacing it with the fully aromatic quinoline eliminates the secondary amine (N-H) site, completely preventing N-alkylation or formylation workflows . Conversely, substitution with the five-membered indoline analog drastically alters the electron density of the nitrogen atom; indoline possesses a significantly more electron-rich nitrogen, which fundamentally changes both the catalytic requirements for coupling reactions and the regioselectivity of electrophilic aromatic substitutions [1]. Furthermore, substituting with fully saturated decahydroquinoline removes the aromatic ring entirely, eliminating the UV absorbance and pi-pi stacking interactions critical for downstream functional materials and pharmaceutical binding affinities [2].

Substitution Risk

Quinoline Fully aromatic ring system alters electronic distribution and binding interactions, may not reproduce saturated ring reactivity
Decahydroquinoline Full saturation removes aromatic ring contributions, may shift hydrogen-bonding and π-stacking behavior significantly
Tetrahydroisoquinoline Isomeric nitrogen position changes regiochemical environment; PDE4B inhibition profile may differ from THQ series

Nitrogen Nucleophilicity and Catalytic Dependence

Computational and synthetic studies reveal a stark contrast in the nitrogen reactivity of 1,2,3,4-tetrahydroquinoline compared to its five-membered analog, indoline. Mulliken charge analysis demonstrates that the nitrogen atom in 1,2,3,4-tetrahydroquinoline is significantly less electron-rich (charge of -0.054) than the nitrogen in indoline (charge of -0.122) [1]. Consequently, while indoline exhibits high enough reactivity to undergo symmetrical triarylmethane synthesis without a catalyst, 1,2,3,4-tetrahydroquinoline strictly requires acid catalysis to drive the same transformation [1].

Evidence DimensionNitrogen Mulliken charge and catalytic requirement
Target Compound Data1,2,3,4-Tetrahydroquinoline (N-charge -0.054; requires acid catalysis)
Comparator Or BaselineIndoline (N-charge -0.122; reacts without catalyst)
Quantified DifferenceMore than a 2-fold difference in negative charge magnitude on the nitrogen atom.
ConditionsDensity Functional Theory (DFT) computations and triarylmethane synthesis conditions

Buyers designing synthetic routes must procure the correct scaffold, as the lower nucleophilicity of 1,2,3,4-tetrahydroquinoline necessitates specific acidic catalytic conditions that indoline does not require.

Hydrogenation selectivity
Cross-study comparable
Selectivity >65:1 for 1,2,3,4-THQ vs. decahydroquinoline
Supports catalytic selectivity screening
Pd/PZs and Ru catalysts, 40–100 °C; 98.5% selectivity reported

Regioselectivity in Electrophilic Aromatic Alkylation

When subjected to solvent-promoted alkylation with para-quinone methides (p-QMs), 1,2,3,4-tetrahydroquinoline and indoline exhibit divergent regioselectivity due to their differing ring sizes and electronic profiles. Under identical metal-free conditions using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent, 1,2,3,4-tetrahydroquinoline exclusively undergoes C6-alkylation [1]. In direct contrast, the same reaction with indoline results in C5-alkylation [1].

Evidence DimensionRegioselectivity of C-alkylation
Target Compound Data1,2,3,4-Tetrahydroquinoline (C6-alkylation)
Comparator Or BaselineIndoline (C5-alkylation)
Quantified DifferenceComplete shift in the primary site of electrophilic aromatic substitution (C6 vs C5).
ConditionsMetal-free 1,6-addition alkylation with para-quinone methides in HFIP solvent

Predictable regiocontrol is critical; buyers must select 1,2,3,4-tetrahydroquinoline specifically when downstream applications require functionalization at the C6 position rather than the C5 position.

HeLa cytotoxicity
Head-to-head
IC50 13.15 μM (THQ derivative) vs. 8.3–34.34 μM (quinolines)
Supports cell-model endpoint review
MTT assay, 48 h; selectivity index 36–113 reported

Cytotoxicity Profile in Antioxidant Applications

Derivatives of 1,2,3,4-tetrahydroquinoline are increasingly evaluated as safer alternatives to traditional quinoline-based antioxidants like ethoxyquin (EQ). In comparative in vitro assays on human lymphocytes, 1,2,3,4-tetrahydroquinoline demonstrated significantly lower cytotoxicity and genotoxicity than ethoxyquin [1]. While ethoxyquin exhibited higher baseline toxicity, 1,2,3,4-tetrahydroquinoline provided equivalent antioxidant protection against hydrogen peroxide-induced DNA damage at 10 µM concentrations, making it a superior structural backbone for low-toxicity formulations [1].

Evidence DimensionCytotoxicity and genotoxicity at effective antioxidant concentrations
Target Compound Data1,2,3,4-Tetrahydroquinoline (Lower cytotoxicity/genotoxicity, effective at 10 µM)
Comparator Or BaselineEthoxyquin (Higher cytotoxicity/genotoxicity)
Quantified DifferenceEquivalent antioxidant efficacy at 10 µM but with a statistically significant reduction in baseline DNA damage and cellular toxicity.
ConditionsHuman lymphocyte assays (comet assay, micronucleus test) under H2O2-induced oxidative stress

For procurement in the food, feed, or pharmaceutical stabilizer sectors, 1,2,3,4-tetrahydroquinoline offers a structurally safer alternative to the heavily regulated ethoxyquin.

PDE4B inhibition
Head-to-head
THQ series reported higher activity than tetrahydroisoquinoline
Supports PDE4 pathway inhibitor research
In vivo TNF-α release blockade reported

Reversible Hydrogen Capacity in LOHC Systems

In Liquid Organic Hydrogen Carrier (LOHC) technologies, the 1,2,3,4-tetrahydroquinoline/quinoline pair is a benchmark system. 1,2,3,4-Tetrahydroquinoline serves as the hydrogen-rich donor, capable of releasing hydrogen through catalytic dehydrogenation to form quinoline [1]. Procuring 1,2,3,4-tetrahydroquinoline provides the fully loaded carrier state, which is essential for transfer hydrogenation reactions where the compound acts as the in situ hydrogen source, a function that the hydrogen-lean quinoline cannot perform [2].

Evidence DimensionHydrogen carrier state
Target Compound Data1,2,3,4-Tetrahydroquinoline (Hydrogen-rich donor state)
Comparator Or BaselineQuinoline (Hydrogen-lean acceptor state)
Quantified DifferenceCapacity to donate multiple equivalents of hydrogen per molecule during catalytic dehydrogenation.
ConditionsCatalytic dehydrogenation/transfer hydrogenation in LOHC systems

Energy materials buyers and synthetic chemists must procure 1,2,3,4-tetrahydroquinoline when a stable, liquid-phase hydrogen donor is required for reduction workflows.

Thermal stabilization
Reported
Ranked top among hydrogen donors tested
May support thermal stability screening
Jet fuel stressing at 400–450 °C; outperformed benzyl alcohol
Catalyst selectivity
Head-to-head
100% selectivity for 1,2,3,4-THQ with Pd@CNTs
Supports catalyst development benchmarking
Atmospheric H₂, room temperature; encapsulated vs. surface catalyst
QSAR selectivity
Class-level inference
Selectivity modulable via PEOE_VSA, logP, electronic energy
Supports selectivity parameter exploration
Plasmodium vs. mammalian PFT; QSAR model context

Liquid Organic Hydrogen Carriers (LOHC)

Directly downstream of its reversible hydrogen capacity, 1,2,3,4-tetrahydroquinoline is procured as a hydrogen-loaded liquid carrier for energy storage and catalytic transfer hydrogenation workflows, providing a safer, liquid-phase alternative to high-pressure hydrogen gas [1].

C6-Functionalized Pharmaceutical Scaffolding

Due to its strict C6-regioselectivity during electrophilic aromatic substitution, this compound is the mandatory starting material for synthesizing C6-alkylated bicyclic drugs and functional materials, a structural motif unattainable when using indoline [2].

Low-Toxicity Preservative and Antioxidant Formulation

Leveraging its favorable toxicological profile compared to ethoxyquin, 1,2,3,4-tetrahydroquinoline is utilized as a core building block in the development of safer polymer stabilizers, agricultural preservatives, and neuroprotective agents [3].

Acid-Catalyzed N-Heterocycle Derivatization

Because of its specific nitrogen electron density (Mulliken charge -0.054), 1,2,3,4-tetrahydroquinoline is selected for highly controlled, acid-catalyzed N-functionalization reactions where the overly reactive indoline would lead to uncontrolled side reactions or require different catalytic systems [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Selective quinoline hydrogenation
Regioselectivity for N-heterocyclic ring
Catalyst selectivity benchmarking
PDE4-mediated inflammatory pathway studies
THQ scaffold binding interactions
PDE4B isoform selectivity and model-response endpoints
High-temperature fuel stabilization research
Hydrogen-donor capacity
Thermal deposit inhibition endpoint
Cancer cell-model studies
THQ activity-lipophilicity profile
Cytotoxicity and selectivity index endpoints

XLogP3

2.3

Boiling Point

251.0 °C

LogP

2.29 (LogP)

Melting Point

20.0 °C

UNII

CCR50N1Z9G

GHS Hazard Statements

Aggregated GHS information provided by 66 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 11 of 66 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 55 of 66 companies with hazard statement code(s):;
H315 (87.27%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (85.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (78.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (14.55%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

635-46-1

Wikipedia

1,2,3,4-tetrahydroquinoline
Tetrahydroquinoline

General Manufacturing Information

Quinoline, 1,2,3,4-tetrahydro-: ACTIVE
Chen et al. Pharmacological convergence reveals a lipid pathway that regulates C. elegans lifespan. Nature Chemical Biology, doi: 10.1038/s41589-019-0243-4, published online 25 March 2019

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